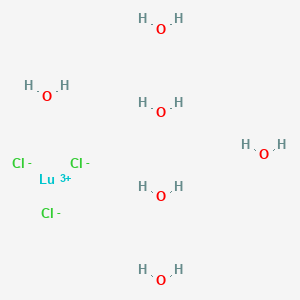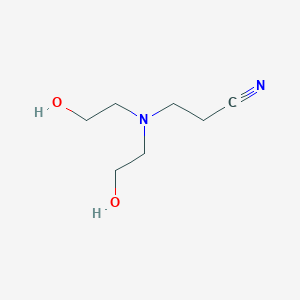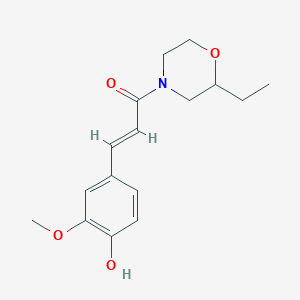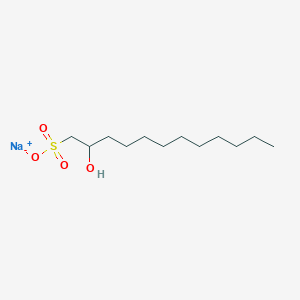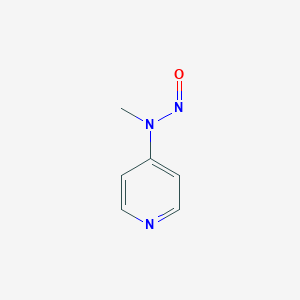
4-亚硝基甲基氨基吡啶
描述
4-Nitrosomethylaminopyridine, also known as 4-Nitrosomethylaminopyridine, is a useful research compound. Its molecular formula is C6H7N3O and its molecular weight is 137.14 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Nitrosomethylaminopyridine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Nitrosamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Nitrosomethylaminopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrosomethylaminopyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
致突变性和致癌性研究
4-亚硝基甲基氨基吡啶 (4-NMPY) 已被研究其诱变活性,特别是对大肠杆菌。研究表明,虽然 4-NMPY 在微粒体激活后显示出诱变活性的潜力,但这种效应在 S-100 肝部分存在时被消除,这表明细胞溶质因子强烈失活。这项研究提供了对亚硝胺及其在生物系统中的活化和失活机制的诱变性的见解 (Kerklaan, Bouter, & Mohn, 1982).
癌症研究中的细胞毒性
对与亚硝基甲基氨基吡啶密切相关的硝酸啶衍生物的细胞毒性的研究表明,这些化合物可以通过硝基还原激活,并具有作为缺氧选择性抗肿瘤剂的潜力。研究表明,细胞毒性机制可能涉及 DNA 损伤和 DNA 单加合物的形成。该研究领域对于开发针对癌症的治疗策略具有重要意义 (Wilson, Thompson, Anderson, & Denny, 1989).
与活性亚甲基的化学反应
已经对 4-NMPY 与含有活性亚甲基的酯的反应进行了研究。这些研究与了解 4-NMPY 在合成各种有机化合物中的化学性质和潜在应用有关 (Kiriazis, Kalatzis, & Alexandrou, 1989).
抗菌作用
已经研究了 4-硝基吡啶衍生物(例如 4-羟胺基吡啶 1-氧化物)的抗菌作用。这些化合物已显示出对枯草芽孢杆菌中的转化 DNA 的有效性,表明在微生物遗传学和抗菌剂的开发中具有潜在应用 (Adachi, Inuzuka, & Tomoeda, 1969).
心脏和骨骼肌研究
对与 4-NMPY 相关的化合物(如 4-二甲氨基吡啶和 4-氨基吡啶)的研究表明,它们对心脏和骨骼肌制剂有显着影响。这些研究对于了解亚硝基吡啶衍生物在治疗肌肉和心脏疾病方面的潜力非常重要 (Ao, 1985).
安全和危害
作用机制
Target of Action
It is known that many n-nitroso compounds, including 4-nitrosomethylaminopyridine, are carcinogens . They can induce tumors in various organs, depending on the specific compound and the experimental conditions .
Mode of Action
N-nitroso compounds are known to be alkylating agents, which can transfer an alkyl group to DNA, leading to DNA damage and mutations .
Biochemical Pathways
Given its potential carcinogenicity, it can be inferred that it may interfere with dna replication and repair pathways, leading to uncontrolled cell growth and tumor formation .
Result of Action
4-Nitrosomethylaminopyridine is a poison by ingestion, intravenous, and intraperitoneal routes . It is a questionable carcinogen with experimental tumorigenic data . When heated to decomposition, it emits toxic fumes of NOx .
生化分析
Biochemical Properties
4-Nitrosomethylaminopyridine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in metabolic pathways. The compound’s interaction with these enzymes can lead to alterations in their activity, potentially resulting in changes in metabolic flux and metabolite levels. For instance, 4-Nitrosomethylaminopyridine has been shown to inhibit certain enzymes, leading to a buildup of specific metabolites .
Cellular Effects
The effects of 4-Nitrosomethylaminopyridine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4-Nitrosomethylaminopyridine can induce changes in gene expression, leading to alterations in cellular behavior. Additionally, it has been observed to impact cell signaling pathways, which can result in changes in cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 4-Nitrosomethylaminopyridine exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. The compound can bind to specific proteins and enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression and alterations in cellular function. For example, 4-Nitrosomethylaminopyridine has been shown to inhibit certain enzymes, leading to a decrease in their activity and subsequent changes in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitrosomethylaminopyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Nitrosomethylaminopyridine can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in changes in cellular behavior, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 4-Nitrosomethylaminopyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of 4-Nitrosomethylaminopyridine can lead to significant changes in cellular behavior, including alterations in gene expression and metabolic pathways. Additionally, threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels .
Metabolic Pathways
4-Nitrosomethylaminopyridine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For instance, 4-Nitrosomethylaminopyridine has been shown to inhibit enzymes involved in the metabolism of certain amino acids, leading to changes in metabolite levels and alterations in metabolic pathways .
Transport and Distribution
The transport and distribution of 4-Nitrosomethylaminopyridine within cells and tissues are critical factors that influence its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that 4-Nitrosomethylaminopyridine can be transported into cells through specific transporters, leading to its accumulation in certain cellular compartments .
Subcellular Localization
The subcellular localization of 4-Nitrosomethylaminopyridine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4-Nitrosomethylaminopyridine has been observed to localize in the nucleus, where it can influence gene expression and cellular behavior .
属性
IUPAC Name |
N-methyl-N-pyridin-4-ylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-9(8-10)6-2-4-7-5-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXCLASNZDZCBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=NC=C1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021052 | |
| Record name | N-Methyl-N-nitroso-4-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16219-99-1 | |
| Record name | 4-Nitrosomethylaminopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016219991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N-nitroso-4-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-N-nitrosopyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROSOMETHYLAMINOPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBM9FX3ULY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


